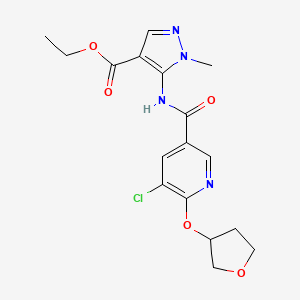

![molecular formula C15H14Cl2N2O4S B2847333 4-氯-2-[(2-氯苯胺基)羰基]苯基-N,N-二甲基磺酸酯 CAS No. 338406-03-4](/img/structure/B2847333.png)

4-氯-2-[(2-氯苯胺基)羰基]苯基-N,N-二甲基磺酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“4-chloro-2-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate” is a chemical compound. Detailed information about this compound including its characteristics, safety, usage, and more can be found in various resources .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of N-arylidene-2-(4-chloro-2-(2-substituted phenoxy)phenyl)acetic acid hydrazides was synthesized for their anti-inflammatory activity by the condensation of corresponding hydrazide and aromatic aldehydes .Chemical Reactions Analysis

The chemical reactions involving “4-chloro-2-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate” are not explicitly mentioned in the sources I found .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-chloro-2-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate” such as its melting point, boiling point, density, molecular formula, molecular weight, and toxicity information can be found in various resources .科学研究应用

氨基苯基阳离子的生成和反应性

研究重点介绍了 4-氯苯胺及其 N,N-二甲基衍生物在环己烷中化合物的光稳定性,在极性介质中经历有效的 photoheterolysis 产生三重态苯基阳离子。这些阳离子表现出卡宾-双自由基特征的混合,导致各种反应,包括亲电取代和还原过程。该研究说明了该化合物在产生苯基阳离子以进行进一步化学转化中的效用 (Guizzardi 等人,2001)。

血红蛋白氧亲和力调节

该化合物的结构类似物因其调节血红蛋白氧亲和力的能力而受到研究,为潜在的临床应用提供了见解。这项研究可能成为开发针对需要调节氧气输送的疾病的治疗方法的基础 (Randad 等人,1991)。

主客体络合

涉及氯苯胺衍生物的大环结构的研究提供了有关主客体相互作用的宝贵信息,展示了在选择性传感器或分子识别系统开发中的潜在应用 (Keipert 等人,1987)。

光谱表征和 NLO 分析

对与 4-氯-2-[(2-氯苯胺基)羰基]苯基-N,N-二甲基磺酰胺酸盐结构相关的化合物的研究提供了对其分子结构、光谱性质和非线性光学 (NLO) 行为的见解。此类研究强调了该化合物在材料科学中的相关性,特别是在开发光学材料方面 (Wazzan 等人,2016)。

环境监测和分析

有关污染物电化学检测的研究展示了相关化合物在环境监测中的潜在用途。用于检测水污染物的伏安传感器的开发表明该化合物在创建用于环境保护的灵敏且选择性的分析工具方面的适用性 (Keivani 等人,2017)。

安全和危害

作用机制

Target of Action

Similar compounds have been shown to exhibit anti-inflammatory activity, suggesting that they may target enzymes involved in inflammation, such as cyclooxygenase .

Mode of Action

Based on its structural similarity to other anti-inflammatory compounds, it may inhibit the activity of cyclooxygenase enzymes, thereby reducing the production of prostaglandins, which are key mediators of inflammation .

Biochemical Pathways

The compound likely affects the arachidonic acid pathway, which is responsible for the production of prostaglandins. By inhibiting cyclooxygenase enzymes, the compound may reduce the synthesis of prostaglandins, thereby alleviating inflammation .

Result of Action

The compound’s anti-inflammatory activity suggests that it may reduce inflammation at the molecular and cellular levels. This could involve a decrease in the production of inflammatory mediators, a reduction in immune cell recruitment, or other mechanisms .

属性

IUPAC Name |

[4-chloro-2-[(2-chlorophenyl)carbamoyl]phenyl] N,N-dimethylsulfamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14Cl2N2O4S/c1-19(2)24(21,22)23-14-8-7-10(16)9-11(14)15(20)18-13-6-4-3-5-12(13)17/h3-9H,1-2H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDFYHTAQNIREQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)OC1=C(C=C(C=C1)Cl)C(=O)NC2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14Cl2N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-fluoro-N-[3-(morpholine-4-carbonyl)phenyl]benzene-1-sulfonamide](/img/structure/B2847252.png)

![6-Fluoro-3-(4-fluorobenzoyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2847257.png)

![3-[[1-(4-Bromophenyl)sulfonylpiperidin-4-yl]methoxy]-6-methylpyridazine](/img/structure/B2847263.png)

![[4-(Trifluoromethyl)piperidin-4-yl]methanol hydrochloride](/img/structure/B2847266.png)

![(2E)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(furan-2-yl)prop-2-enamide](/img/structure/B2847268.png)

![7-(4-fluorophenyl)-1-methyl-3-pentyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2847269.png)

![2-Phenyl-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B2847272.png)